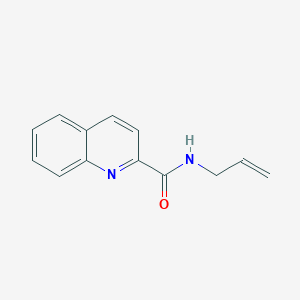
N-prop-2-enylquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-prop-2-enylquinoline-2-carboxamide” is a compound that has been mentioned in the context of TRPA1 antagonists . TRPA1 is a member of the transient receptor potential channel family and is involved in the sensation of pain, cold, and other stimuli. The compound is also listed as a product offered by some chemical suppliers .
Scientific Research Applications
Synthetic Polypeptides
N-allylquinoline-2-carboxamide could potentially be used in the synthesis of polypeptides. Polypeptides are fascinating materials with unique properties for various biological materials . They are often prepared from novel N-carboxyanhydride (NCA) monomers , and N-allylquinoline-2-carboxamide could potentially serve as such a monomer.
Anti-Proliferative Agents
Quinoline-carboxamide derivatives, including N-allylquinoline-2-carboxamide, have shown potential as anti-proliferative agents. They have been tested against various cell lines and have shown good anti-proliferative activities .
Apoptotic Inducers
In addition to their anti-proliferative properties, quinoline-carboxamide derivatives can also induce apoptosis, a process of programmed cell death. This makes them potential candidates for cancer treatments .
Pim-1 Kinase Inhibitors
Pim-1 kinase is a type of protein kinase that plays a key role in regulating cell survival and proliferation. Quinoline-carboxamide derivatives have shown potential as Pim-1 kinase inhibitors, which could make them useful in the treatment of various cancers .
Photosynthetic Electron Transport Inhibitors
Quinoline-2-carboxamides have been tested for their activity related to the inhibition of photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts . This suggests potential applications in the field of plant biology and agriculture.
Drug Delivery
Given their unique properties, N-allylquinoline-2-carboxamide and other similar compounds could potentially be used in drug delivery systems. Their ability to self-assemble and form stable structures could be leveraged to deliver drugs to specific targets in the body .
Mechanism of Action
Target of Action
N-allylquinoline-2-carboxamide, also known as N-prop-2-enylquinoline-2-carboxamide, is a compound that has been studied for its potential biological activities Similar compounds, such as arylcarboxamide derivatives, have been reported to exhibit anti-tubercular activity by targeting the mycobacterial membrane protein large 3 (mmpl3) .
Mode of Action
It can be inferred from related studies that the compound may interact with its targets, leading to changes in their function . For instance, arylcarboxamide derivatives have been shown to inhibit the MmpL3 protein, which is crucial for the survival of Mycobacterium tuberculosis .
Biochemical Pathways
It can be inferred from related studies that the compound may affect pathways related to the survival and proliferation of certain bacteria, such as mycobacterium tuberculosis .
Pharmacokinetics
Pharmacokinetic-pharmacodynamic (pk-pd) modeling is a crucial aspect of drug discovery and development, providing insights into a drug’s behavior in the body .
Result of Action
Related compounds, such as quinoline-carboxamide derivatives, have been reported to show good anti-proliferative activities against certain cell lines .
Action Environment
It is known that various factors, including ph, temperature, and the presence of other substances, can influence the action of a compound .
properties
IUPAC Name |
N-prop-2-enylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-9-14-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h2-8H,1,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLDKWMRKXTXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

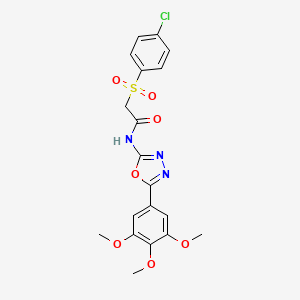
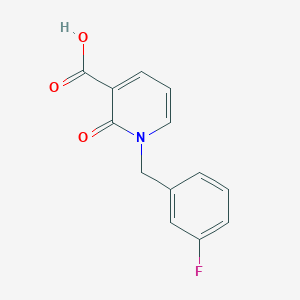
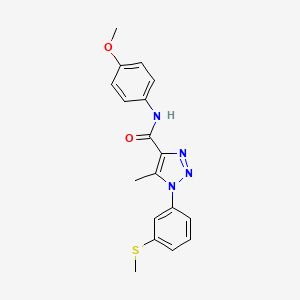
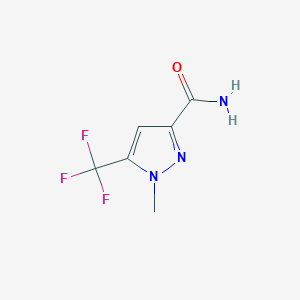
![2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2572846.png)
![3-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2572847.png)

![N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2572850.png)
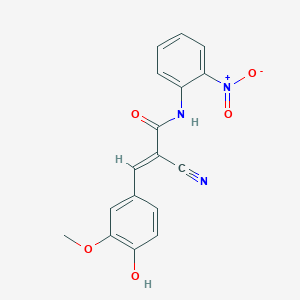
![(4-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2572854.png)
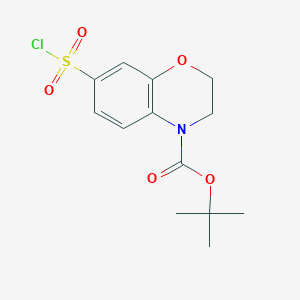
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide](/img/structure/B2572858.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2572859.png)
